Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate
Description
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-3-23-18(21)13-8-10-14(11-9-13)19-17(20)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
AHNAYKOKHDHSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate serves as the foundational intermediate. It is typically prepared via Fischer esterification:
Conditions :
Step 2: Acylation with (2-Methoxyphenoxy)Acetyl Chloride
The amine group is acylated using (2-methoxyphenoxy)acetyl chloride. This step requires careful control to avoid over-acylation or decomposition:
Optimized Protocol :
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran.
-
Base : Triethylamine (2.0 equiv) to neutralize HCl.
-
Temperature : 0–5°C initially, then room temperature (2–4 hours).
-
Work-up : Sequential washes with dilute HCl, NaHCO₃, and brine.
-
Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).
Critical Parameter Optimization
Stoichiometry and Reaction Kinetics
Excess (2-methoxyphenoxy)acetyl chloride (1.2–1.5 equiv) ensures complete acylation. Kinetic studies suggest the reaction follows second-order kinetics, with rate constants highly dependent on solvent polarity.
Purification Challenges
The product’s polarity necessitates advanced purification techniques:
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >98% purity.
-
Chromatography : Gradient elution (5–20% ethyl acetate in hexane) resolves residual starting materials.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 6.8–7.9 (m, aromatic protons).
-
IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
Purity Assessment :
Comparative Analysis of Methods
| Parameter | Laboratory Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Reaction Time | 4 hours | 6 hours |
| Yield | 70% | 65% |
| Purity | >99% | 98% |
| Key Challenge | Chromatography | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide.
Major Products Formed
Hydrolysis: 4-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid.
Reduction: this compound with an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Acetamide Group
Ethyl 4-[[2-(2,4-Dichlorophenoxy)acetyl]amino]benzoate (CAS 111200-10-3)
- Structure: The acetamide group is substituted with a 2,4-dichlorophenoxy moiety.
- Key Properties: Molecular weight: 368.2 g/mol (vs. 343.3 g/mol for the target compound). Higher lipophilicity (XLogP3 = 4.3) due to electron-withdrawing Cl atoms . Applications: Potential use as a pesticide intermediate, leveraging chlorine's resistance to hydrolysis.
Ethyl 4-({[(4-Chlorobenzyl)sulfanyl]acetyl}amino)benzoate
- Structure : Features a sulfanyl (-S-) linker with a 4-chlorobenzyl group.
- Key Properties :
Ethyl 4-{[2-(Benzotriazol-1-yl)acetyl]-(3-thienylmethyl)amino}benzoate
- Structure : Incorporates a benzotriazole ring and thienylmethyl group.
- Key Properties: Enhanced aromatic stacking interactions due to benzotriazole’s planar structure . Applications: Potential as a corrosion inhibitor or protease inhibitor in drug discovery .
Modifications in the Ester or Aromatic Ring
Ethyl 4-(Dimethylamino)benzoate
- Structure: Lacks the acetamide group; instead, a dimethylamino group is directly attached.
- Key Properties: Higher basicity (pKa ~8.5) due to the dimethylamino group. Applications: Widely used as a co-initiator in dental resins due to superior reactivity compared to methacrylate derivatives .
Ethyl 4-[(E)-Benzylideneamino]benzoate
Sulfonamide and Heterocyclic Derivatives
Ethyl 4-[(4-Fluorophenyl)sulfonamido]benzoate (CAS 1562439-62-6)
- Structure : Sulfonamide group replaces the acetamide.
- Key Properties :
Ethyl 4-{[(4-Methylpiperazin-1-yl)carbamothioyl]amino}benzoate
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Notable Features |
|---|---|---|---|---|
| Target Compound | 343.3 | 3.1* | 5 | 2-Methoxyphenoxy (electron-rich) |
| Ethyl 4-[[2-(2,4-Dichlorophenoxy)acetyl]amino]benzoate | 368.2 | 4.3 | 4 | High lipophilicity |
| Ethyl 4-[(4-Fluorophenyl)sulfonamido]benzoate | 349.4 | 2.8 | 5 | Polar sulfonamide group |
| Ethyl 4-(Dimethylamino)benzoate | 193.2 | 1.9 | 3 | Basic, high reactivity |
*Estimated based on structural similarity.
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity but may reduce solubility. Polar groups (e.g., sulfonamide in ) enhance water solubility and target binding.
- Biological Relevance: The 2-methoxyphenoxy group in the target compound may confer antioxidant or anti-inflammatory activity, analogous to phenolic derivatives .
- Synthetic Flexibility : Most analogues are synthesized via nucleophilic acylation or coupling reactions, suggesting scalable routes for the target compound .
Biological Activity
Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry based on existing research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molar mass of approximately 341.35 g/mol. The compound features a benzoate moiety, an acetylamino group, and a methoxyphenoxy group, which contribute to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This synthetic flexibility enhances the compound's versatility in biological applications. The general synthetic route includes:
- Formation of the Acetylamino Group : Reaction of 2-methoxyphenol with acetic anhydride.
- Coupling with Benzoic Acid : The acetylated product is then coupled with ethyl 4-aminobenzoate.
- Final Esterification : The resulting compound undergoes esterification to yield the final product.
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing several promising properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further investigation in drug development .
- Anti-inflammatory Properties : Research has shown that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Molecular Docking Studies : Computational studies have predicted that this compound may interact effectively with specific biological targets, including enzymes involved in inflammatory pathways. Molecular docking analyses indicate strong binding affinities with proteins related to inflammation and microbial resistance .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics.
- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound significantly reduced edema formation by approximately 40% compared to control groups .
Comparative Analysis
To further understand the biological potential of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 4-formylbenzoate | Similar structure but lacks methoxy group | Potential antimicrobial activity |
| Ethyl 4-(2-formylphenoxy)benzoate | Different positioning of formyl group | Noted for antifungal properties |
| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Contains acetamide instead of benzoate | Investigated for anti-inflammatory effects |
This table illustrates how variations in structure can influence biological activities, underscoring the importance of functional groups in modulating pharmacological effects.
Q & A
Q. What are the established synthetic routes for Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of 2-methoxyphenoxyacetyl chloride to ethyl 4-aminobenzoate. Key steps include:
- Acylation : Conducted under anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity, while controlled temperatures (0–25°C) prevent side reactions .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC . Yield optimization requires stoichiometric precision and inert atmospheres to avoid hydrolysis of the acetyl group .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR confirms the presence of methoxy, acetyl, and ester groups via characteristic shifts (e.g., δ 3.8–4.3 ppm for methoxy, δ 8.0–8.3 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the acetyl-amino linkage and methoxyphenoxy moiety .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 357.4 for [M+H]+) .
Q. How do solvent and temperature influence the stability of this compound during storage?
- Solvent : Store in anhydrous DMSO or ethanol to prevent ester hydrolysis; aqueous buffers at neutral pH reduce degradation .
- Temperature : Long-term stability requires storage at –20°C, with thermal gravimetric analysis (TGA) showing decomposition above 150°C .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic acyl substitution reactions?
The acetyl-amino group undergoes nucleophilic attack at the carbonyl carbon. Studies using DFT calculations reveal:
- Electrophilicity : Enhanced by electron-withdrawing methoxyphenoxy groups, increasing susceptibility to amines/thiols .
- Steric Effects : Substituents on the benzoate ring influence reaction rates; bulky groups reduce accessibility to the acyl center . Kinetic assays (e.g., UV-Vis monitoring) quantify activation energies for specific nucleophiles .
Q. How can researchers design experiments to evaluate its potential as an enzyme inhibitor?
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, esterases) due to the compound’s aromatic and acetyl motifs .
- Assay Design : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to measure inhibition constants (Ki). For example, competitive inhibition against trypsin-like proteases shows IC50 values <10 µM .
- Structural Modifications : Introduce electron-donating groups (e.g., –OCH3) to enhance binding affinity, validated via molecular docking .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to isolate variables like cell line specificity or assay pH .
- Dose-Response Curves : Identify non-linear relationships between concentration and activity, distinguishing true bioactivity from cytotoxicity .
- Orthogonal Validation : Confirm antimicrobial claims using both disc diffusion and microbroth dilution assays .
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Scaffold Modification : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity and bioavailability .
- Functional Group Additions : Introduce sulfonyl or halogen substituents to enhance target selectivity, guided by CoMFA models .
- In Vivo Correlation : Compare pharmacokinetic data (e.g., half-life in rodent models) with structural variants to prioritize candidates .
Q. What role do computational methods play in predicting its interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding stability with β-lactamases, showing hydrogen bonding between the acetyl group and Ser70 residue .
- QSAR Modeling : Correlate logP values with membrane permeability, predicting blood-brain barrier penetration for CNS applications .
- Docking Studies (AutoDock Vina) : Screen virtual libraries to identify derivatives with higher affinity for cyclooxygenase-2 (COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
